Yohimbic acid hydrate

Description

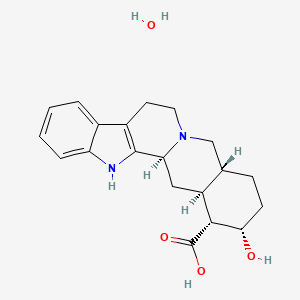

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3.H2O/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25;/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25);1H2/t11-,14-,16-,17-,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXCUDYYOMDFPX-GPRFVYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045578 | |

| Record name | Yohimbic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-27-2, 522-87-2 | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207801-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207801272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 207801-27-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN3BXM2IR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Pharmacological Profile of Yohimbic Acid Hydrate: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the pharmacological properties of yohimbine (B192690), the parent compound of yohimbic acid. However, specific research and quantitative data on yohimbic acid hydrate (B1144303) are notably scarce. This guide provides a comprehensive overview of the pharmacological properties of yohimbine. While yohimbic acid, as a demethylated derivative, may share some pharmacological characteristics with yohimbine, the information presented here should be considered as a proxy and for inferential purposes. Direct experimental validation of the pharmacological profile of yohimbic acid hydrate is required.

Core Pharmacological Properties of Yohimbine

Yohimbine is a naturally occurring indole (B1671886) alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree.[1] It is well-characterized as a selective antagonist of α2-adrenergic receptors.[2][3] This antagonism is the primary mechanism underlying many of its physiological effects.

Mechanism of Action

Yohimbine's principal mechanism of action is the blockade of presynaptic α2-adrenergic receptors.[2][3][4] These receptors are part of a negative feedback loop that regulates the release of norepinephrine (B1679862) (noradrenaline) from sympathetic neurons. By inhibiting these receptors, yohimbine prevents the feedback inhibition, leading to an increased release of norepinephrine into the synaptic cleft.[2][3] This results in heightened sympathetic nervous system activity, leading to effects such as increased heart rate and blood pressure.[5]

Beyond its primary target, yohimbine also exhibits affinity for other receptors, including α1-adrenergic, serotonin (B10506) (5-HT), and dopamine (B1211576) receptors, though with lower potency.[1][2][3][6] Its interaction with these other receptor systems contributes to its complex pharmacological profile.

Receptor Binding Affinity

The following table summarizes the reported binding affinities of yohimbine for various receptors.

| Receptor Subtype | Binding Affinity (Kd, nM) | Species | Reference |

| α2A-Adrenergic | 1.4 | Human | [2] |

| α2B-Adrenergic | 7.1 | Human | [2] |

| α2C-Adrenergic | 0.88 | Human | [2] |

| 5-HT1A | 74 | Rat | [7] |

Note: Lower Kd values indicate higher binding affinity.

Pharmacokinetics

Yohimbine is rapidly absorbed after oral administration, with bioavailability showing high variability, ranging from 7% to 87% (mean 33%).[4] The elimination half-life is relatively short, approximately 0.25 to 2.5 hours.[1]

Key Signaling Pathways

The primary signaling pathway affected by yohimbine is the adrenergic signaling cascade due to its antagonism of α2-adrenergic receptors.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below is a representative protocol for assessing the α2-adrenoceptor antagonist activity of a compound like yohimbine.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This experiment determines the binding affinity of a test compound to α2-adrenergic receptors.

Conclusion and Future Directions

Yohimbine exhibits a well-defined pharmacological profile, primarily acting as an α2-adrenergic receptor antagonist. This mechanism leads to a range of physiological effects stemming from increased sympathetic outflow. While this provides a strong basis for inferring the potential properties of its derivative, yohimbic acid hydrate, it is imperative that future research endeavors focus on characterizing the specific pharmacological properties of yohimbic acid hydrate. Such studies would need to include receptor binding assays, functional assays, and in vivo studies to establish its unique mechanism of action, potency, and potential therapeutic applications. Without such dedicated research, the pharmacological profile of yohimbic acid hydrate remains speculative.

References

- 1. Yohimbine - Wikipedia [en.wikipedia.org]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]

- 6. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Yohimbic Acid Hydrate (CAS 522-87-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid hydrate (B1144303) (CAS Number: 522-87-2) is an indole (B1671886) alkaloid and a demethylated derivative of the more widely known compound, yohimbine (B192690).[1][2][3] While much of the existing research has focused on yohimbine, yohimbic acid itself has demonstrated distinct pharmacological properties, notably as a vasodilator.[1][2][3][4] This technical guide provides a comprehensive overview of the known properties of yohimbic acid hydrate, with a clear distinction from its parent compound. It is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of yohimbic acid and its hydrate form is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Chemical Properties of Yohimbic Acid

| Property | Value | Source(s) |

| IUPAC Name | (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | [5] |

| Synonyms | Yohimbinic acid, Yohimbinsaeure | [] |

| CAS Number | 522-87-2 | [5] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [5][] |

| Molecular Weight | 340.42 g/mol | [5][] |

| InChI Key | AADVZSXPNRLYLV-GKMXPDSGSA-N | [7] |

Table 2: Physical Properties of Yohimbic Acid Hydrate

| Property | Value | Source(s) |

| CAS Number | 522-87-2 | |

| Molecular Formula | C₂₀H₂₆N₂O₄ | |

| Molecular Weight | 358.4 g/mol | [8] |

| Appearance | White to off-white powder | [][9] |

| Purity | >95% to >98% | [][8] |

| Solubility | Soluble in DMSO | [7] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [7] |

| Stability | Stable for several weeks during ordinary shipping | [7] |

Pharmacological Properties and Potential Therapeutic Applications

The pharmacological profile of yohimbic acid hydrate is not as extensively characterized as that of yohimbine. However, available information points to at least two potential areas of therapeutic interest.

Vasodilatory Action

The most directly attributed pharmacological effect of yohimbic acid is its vasodilatory action.[1][2][3][4] An early study by Raymond Hamet in 1960 demonstrated this direct effect on blood vessels.[4] This property suggests potential applications in conditions where vasodilation is beneficial, such as in certain cardiovascular diseases. The precise mechanism of this vasodilatory effect remains to be fully elucidated by modern research.

Potential in Osteoarthritis Research

Commercial suppliers of yohimbic acid indicate its potential use in osteoarthritis (OA) research.[1][2][3] The scientific basis for this application is not yet well-documented in publicly available literature, representing a significant area for future investigation. The anti-inflammatory properties observed in its parent compound, yohimbine, which has been shown to suppress the NF-κB pathway and reduce pro-inflammatory cytokines, may provide a rationale for exploring yohimbic acid in inflammatory conditions like OA.[10][11]

Signaling Pathways: A Note on the Parent Compound, Yohimbine

To date, specific signaling pathways for yohimbic acid hydrate have not been detailed in the scientific literature. However, for context and to guide future research, the well-established pathways of its parent compound, yohimbine, are presented below. It is crucial to emphasize that these pathways cannot be directly attributed to yohimbic acid without dedicated experimental validation.

Yohimbine primarily acts as a selective α₂-adrenergic receptor antagonist.[12][13] This action blocks the negative feedback loop on norepinephrine (B1679862) release, leading to increased sympathetic activity.[12]

Furthermore, research on yohimbine has implicated its involvement in other signaling cascades, including the suppression of the NF-κB pathway, which is central to inflammation.

Experimental Protocols

Detailed experimental protocols specifically for yohimbic acid hydrate are scarce in the available literature. The 1960 study on its vasodilatory action could not be accessed in full to provide methodological details.

For researchers designing future studies, protocols used for investigating the parent compound, yohimbine, can serve as a starting point, with appropriate modifications. For instance, in studies of yohimbine's anti-inflammatory effects in arthritic rat models, the following general workflow is often employed:

Safety and Handling

The safety profile of yohimbic acid hydrate is not extensively documented. However, based on information for yohimbic acid, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are essential when handling this compound.

Conclusion and Future Directions

Yohimbic acid hydrate is a compound with demonstrated vasodilatory properties and potential for investigation in osteoarthritis. However, a significant knowledge gap exists regarding its specific molecular mechanisms, detailed pharmacological profile, and experimental protocols. The majority of the currently available in-depth biological data relates to its parent compound, yohimbine.

Future research should focus on:

-

Elucidating the precise mechanism of action behind the vasodilatory effects of yohimbic acid.

-

Investigating the scientific basis for its potential application in osteoarthritis, including its effects on inflammatory and degenerative pathways.

-

Conducting studies to clearly differentiate the pharmacological and toxicological profiles of yohimbic acid from yohimbine.

-

Developing and publishing detailed experimental protocols for in vitro and in vivo studies of yohimbic acid hydrate.

This technical guide provides a solid foundation of the current knowledge on yohimbic acid hydrate. It is hoped that this will stimulate further research into this promising, yet understudied, pharmacological agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Yohimbic acid (hydrate) - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Demonstration of the direct vasodilatory action of yohimbic acid and Py-tetrahydroquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. biorbyt.com [biorbyt.com]

- 9. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]

- 10. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Yohimbic Acid from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbic acid, an indole (B1671886) alkaloid and the demethylated derivative of yohimbine (B192690), has garnered interest for its potential pharmacological activities. While not as abundant in nature as its methyl ester counterpart, yohimbine, its isolation is intrinsically linked to the extraction of alkaloids from various plant sources, primarily the bark of the West African tree Pausinystalia johimbe. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation of yohimbic acid. The process is presented as a two-stage approach: the extraction and purification of yohimbine from its natural matrix, followed by the chemical hydrolysis to yield yohimbic acid. This document includes quantitative data, detailed experimental protocols, and visualizations of the biosynthetic and experimental workflows to serve as a valuable resource for researchers in natural product chemistry and drug development.

Introduction and Historical Context

The story of yohimbic acid begins with its parent compound, yohimbine. Yohimbine, an indole alkaloid, was first isolated in 1896 by Adolph Spiegel from the bark of the African tree Pausinystalia johimbe (family Rubiaceae). Historically, the bark has been used in traditional medicine as an aphrodisiac.[1] Interestingly, the same alkaloid was independently isolated from the South American tree Aspidosperma quebracho-blanco and named quebrachine, though the name yohimbine gained wider acceptance. The correct chemical structure of yohimbine was later proposed by Witkop in 1943.[1]

Yohimbic acid itself is functionally and structurally related to yohimbine, being its carboxylic acid derivative.[2] It is primarily known as a hydrolysis product of yohimbine. While present in trace amounts in yohimbe bark extracts, its efficient production is achieved through the chemical conversion of isolated yohimbine.

Natural Sources and Biosynthesis

The primary natural source for the yohimban (B1201205) skeleton is the bark of Pausinystalia johimbe, which can contain up to 6% total indole alkaloids, with yohimbine constituting 10-15% of this total.[3] Other plant species have also been identified as sources of yohimbine and related alkaloids, including various species of Rauwolfia and plants in the Apocynaceae, Loganiaceae, and Euphorbiaceae families.[1]

The biosynthesis of yohimbine, and by extension yohimbic acid, follows the well-established pathway for monoterpenoid indole alkaloids (MIAs). The pathway begins with the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a secoiridoid monoterpene.[4] This initial reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor for a vast array of MIAs. A series of subsequent enzymatic steps involving cyclization, reduction, and other modifications lead to the formation of the characteristic pentacyclic yohimban skeleton.[1][2][4]

Isolation and Purification

The isolation of yohimbic acid is most practically achieved via a two-stage process. First, the extraction and purification of yohimbine from a natural source, followed by the chemical hydrolysis of the methyl ester to yield the carboxylic acid.

Stage 1: Extraction and Purification of Yohimbine

The following protocol is a generalized procedure based on common methods for extracting yohimbine from Pausinystalia johimbe bark.

Experimental Protocol:

-

Preparation of Plant Material: The dried bark of P. johimbe is coarsely powdered to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

The powdered bark is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a suitable solvent. Methanol or ethanol (B145695) are commonly used.

-

Alternatively, an acid-base extraction can be employed. The powdered bark is macerated in an acidified aqueous solution (e.g., pH 2-3 with HCl) which may be mixed with an alcohol like ethanol. This protonates the alkaloids, increasing their solubility in the aqueous phase.

-

-

Acid-Base Partitioning for Purification:

-

If an organic solvent was used for the initial extraction, the solvent is evaporated, and the residue is redissolved in an acidic aqueous solution.

-

The acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane) to remove non-alkaloidal impurities like fats and waxes.

-

The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution into an immiscible organic solvent such as chloroform (B151607) or dichloromethane. This step is typically repeated several times to ensure complete extraction.

-

-

Chromatographic Purification:

-

The combined organic extracts containing the crude alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

-

The crude alkaloid mixture is then subjected to column chromatography over silica (B1680970) gel or alumina.

-

A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient), is used to separate the different alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing yohimbine are pooled and the solvent is evaporated.

-

-

Recrystallization:

-

The purified yohimbine is further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol-water) to yield crystalline yohimbine.

-

Stage 2: Hydrolysis of Yohimbine to Yohimbic Acid

Yohimbic acid is readily obtained by the hydrolysis of the methyl ester group of yohimbine. Both acidic and alkaline conditions can be employed.

Experimental Protocol (Alkaline Hydrolysis):

-

Reaction Setup: Purified yohimbine hydrochloride (e.g., 10 mg) is dissolved in a solution of 1.0 M sodium hydroxide (NaOH).

-

Heating: The reaction mixture is heated in a boiling water bath (approximately 100°C) for a defined period, for instance, 2 hours, to drive the hydrolysis to completion.[5]

-

Neutralization: After cooling to room temperature, the solution is carefully neutralized with an equivalent amount of a suitable acid (e.g., 1.0 M hydrochloric acid).

-

Purification: The resulting yohimbic acid can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to remove any unreacted yohimbine and salts. The progress of the reaction and the purity of the final product can be monitored by analytical HPLC or TLC.[5]

Studies on the kinetics of yohimbine hydrolysis show that it follows first-order kinetics, with the degradation to yohimbic acid being the main route at neutral and slightly acidic pH as well.[6]

Quantitative Data

The concentration of yohimban alkaloids can vary significantly depending on the source, age of the plant, and the extraction method used. The majority of quantitative data available focuses on yohimbine due to its prevalence and commercial interest.

| Analyte | Natural Source | Plant Part | Method of Analysis | Reported Yield/Concentration | Reference |

| Total Alkaloids | Pausinystalia johimbe | Bark | Gravimetric | ~6% of dry weight | [3] |

| Yohimbine | Pausinystalia johimbe | Bark | 10-15% of total alkaloids | [3] | |

| Yohimbine | Pausinystalia johimbe | Stem Bark | HPTLC | 0.56 mg/g | [1] |

| Yohimbine | Pausinystalia johimbe | Stem Bark | Non-aqueous Capillary Electrophoresis | 1.17 mg/100 mg | [1] |

| Yohimbic Acid | Pausinystalia johimbe | Root Extract | LC-QToF MS | Detected (no quantitative value reported) | [7] |

Characterization of Yohimbic Acid

Yohimbic acid can be characterized using a variety of standard analytical techniques.

| Property | Data |

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.42 g/mol |

| Appearance | Expected to be a crystalline solid |

| Mass Spectrometry | The deprotonated molecule [M-H]- would be expected at m/z 339.17. The protonated molecule [M+H]+ would be observed at m/z 341.18. An LC-MS analysis of P. johimbe root extract identified a peak corresponding to yohimbic acid with an [M+H]+ ion at m/z 341.2.[7] |

| NMR Spectroscopy | Compared to yohimbine, the 1H NMR spectrum of yohimbic acid would lack the characteristic singlet for the methyl ester group (O-CH3) which typically appears around 3.7-3.8 ppm. The 13C NMR spectrum would similarly lack the signal for the methyl carbon (around 52 ppm) but would retain the signal for the carbonyl carbon of the carboxylic acid. |

| Infrared (IR) Spectroscopy | The IR spectrum would show a broad O-H stretching band for the carboxylic acid group (typically in the range of 2500-3300 cm-1), in addition to the C=O stretch of the carboxylic acid (around 1700-1725 cm-1). The C-O stretch of the ester in yohimbine would be absent. |

Biological Activity and Signaling Pathways

Yohimbine is a well-characterized antagonist of α2-adrenergic receptors.[8] By blocking these presynaptic autoreceptors, it increases the release of norepinephrine, leading to a sympathomimetic effect. It also shows affinity for other receptors, including α1-adrenergic, serotonin (B10506) (5-HT), and dopamine (B1211576) receptors.[1] Yohimbic acid, as a close structural analog, is also reported to exhibit vasodilatory action.[6] The primary signaling pathway influenced by these compounds involves the modulation of adrenergic neurotransmission.

Conclusion

The discovery and isolation of yohimbic acid are directly linked to its more abundant precursor, yohimbine. While yohimbic acid is a naturally occurring component of plants like Pausinystalia johimbe, its low native concentration makes direct isolation challenging. The most effective method for obtaining this compound involves a robust extraction and purification of yohimbine from natural sources, followed by a straightforward chemical hydrolysis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate and study yohimbic acid, facilitating further investigation into its chemical properties and pharmacological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pjps.pk [pjps.pk]

- 4. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aensiweb.com [aensiweb.com]

- 6. researchgate.net [researchgate.net]

- 7. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 8. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic analysis of yohimbic acid hydrate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Yohimbic Acid Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbic acid, an indole (B1671886) alkaloid and the principal metabolite of yohimbine, is a compound of significant interest in pharmaceutical research.[1] Its structural elucidation and purity assessment are critical for drug development and quality control. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis of yohimbic acid hydrate (C₂₀H₂₄N₂O₃·H₂O). Detailed experimental protocols, data interpretation, and visualized workflows are presented to serve as a practical resource for researchers in the field.

Molecular Structure of Yohimbic Acid Hydrate

Yohimbic acid is a pentacyclic indole alkaloid characterized by a carboxylic acid group, a secondary alcohol, and a tetrahydro-β-carboline core.[2] The hydrate form incorporates a molecule of water into its crystal structure.

-

Molecular Formula: C₂₀H₂₄N₂O₃[2]

-

Molecular Weight (Anhydrous): 340.4 g/mol [2]

-

Molecular Weight (Monohydrate): 358.43 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[4] For yohimbic acid, ¹H and ¹³C NMR provide detailed information about its complex ring system and functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of yohimbic acid is expected to show distinct signals for the aromatic protons of the indole ring, the protons on the saturated carbocyclic rings, the methine proton adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid. The N-H proton of the indole ring also gives a characteristic signal.

Table 1: Predicted ¹H NMR Chemical Shifts for Yohimbic Acid (Note: Data is inferred from the closely related compound Yohimbine[5] and known chemical shift ranges. Actual values may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | ~7.9 - 8.1 | br s |

| Aromatic C-H (4 protons) | ~7.0 - 7.5 | m |

| H-17 (CH-OH) | ~4.2 - 4.3 | m |

| Aliphatic/Alicyclic Protons | ~1.3 - 3.4 | m |

| Carboxylic Acid O-H | > 10 (variable) | br s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals include the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the carbons of the aliphatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for Yohimbic Acid (Note: Data is inferred from the closely related compound Yohimbine[6] and known chemical shift ranges. The primary difference is the carboxylic acid carbon replacing the ester carbonyl.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 - 180 |

| Aromatic Carbons | ~108 - 136 |

| C-17 (CH-OH) | ~67 - 70 |

| Aliphatic/Alicyclic Carbons | ~21 - 62 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of yohimbic acid hydrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4] DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation.

-

Reference Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument typically uses a powerful superconducting magnet.[7]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Modern spectrometers use pulse techniques and Fourier transformation to convert the raw signal (Free Induction Decay, FID) into a frequency-domain spectrum.[7]

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Interpretation of the IR Spectrum

The IR spectrum of yohimbic acid hydrate will display characteristic absorption bands corresponding to its key functional groups. The presence of the water of hydration will be evident as a broad O-H stretching band.

Table 3: Characteristic IR Absorption Bands for Yohimbic Acid Hydrate

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, often overlapping C-H stretches[8] |

| O-H Stretch (Alcohol & Water) | 3200 - 3600 | Broad and strong[8] |

| N-H Stretch (Indole) | ~3400 | Moderate, sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, multiple bands |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 | Strong, sharp |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Multiple bands |

| C-O Stretch (Alcohol) | ~1050 - 1150 | Strong |

Experimental Protocol for IR Spectroscopy

For solid samples like yohimbic acid hydrate, the KBr pellet method is common.

-

Sample Preparation: Mix a small amount of yohimbic acid hydrate (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding: Thoroughly grind the mixture in an agate mortar to a fine, uniform powder.

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.[10]

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air should be recorded and subtracted automatically.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.[12]

Interpretation of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of yohimbic acid is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 4: Expected Mass Spectrometry Data for Yohimbic Acid

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 341.1865 | 341.2[13] | Protonated molecular ion |

| M⁺ (EI) | 340.1787 | - | Molecular ion (radical cation) |

| Fragments | - | 198.1, 212.1[13] | Result from the cleavage of the molecule |

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of yohimbic acid hydrate (e.g., in the range of 10-100 µg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile/water.[14]

-

Ionization: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied, causing the sample to form a fine spray of charged droplets.

-

Mass Analysis: The ions generated in the source are accelerated into the mass analyzer.[15] The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[15]

Visualized Workflows and Data Relationships

Diagrams created using the DOT language provide a clear visual representation of the analytical processes and the interplay of data from different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of yohimbic acid hydrate.

References

- 1. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yohimbic Acid | C20H24N2O3 | CID 72131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Yohimbine(146-48-5) 1H NMR spectrum [chemicalbook.com]

- 6. Yohimbine(146-48-5) 13C NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Experimental Design [web.mit.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

yohimbic acid hydrate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

This section provides fundamental molecular information for yohimbic acid and its hydrated form. The data is summarized for clarity and quick reference.

| Property | Yohimbic Acid | Yohimbic Acid Hydrate (B1144303) (Monohydrate) |

| Chemical Formula | C₂₀H₂₄N₂O₃[1][2][3][4] | C₂₀H₂₆N₂O₄ (or C₂₀H₂₄N₂O₃·H₂O)[5][6][7] |

| Molecular Weight | 340.42 g/mol [1][2][4][6] | 358.43 g/mol [5][6][7] |

Overview and Relationship to Yohimbine (B192690)

Yohimbic acid is an amphoteric demethylated derivative of yohimbine, a well-known indole (B1671886) alkaloid.[2][7] Yohimbine is extensively studied for its pharmacological activity, primarily as a selective antagonist of α2-adrenergic receptors.[8] This antagonism leads to an increase in the release of norepinephrine (B1679862), which underlies many of its physiological effects.[8] While yohimbic acid itself has demonstrated vasodilatory action, much of the detailed mechanistic understanding is derived from studies on its parent compound, yohimbine.[2][9]

Key Signaling Pathway: α2-Adrenergic Receptor Antagonism

The primary mechanism of action for yohimbine, and by extension, the family of related compounds including yohimbic acid, involves the blockade of presynaptic α2-adrenergic receptors. These receptors typically function as part of a negative feedback loop to inhibit the release of norepinephrine from the neuron. By antagonizing these receptors, yohimbine prevents this feedback, leading to increased norepinephrine release into the synaptic cleft. This surge in norepinephrine can then stimulate other adrenergic receptors, leading to various downstream physiological effects.

Experimental Protocols

Protocol 1: α2-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a compound like yohimbic acid for α2-adrenergic receptors. It is adapted from established methods for yohimbine and its analogs.

Objective: To determine the binding affinity (Ki) of yohimbic acid for α2-adrenergic receptor subtypes.

Principle: This assay measures the ability of the non-radiolabeled yohimbic acid (the "competitor") to displace a specific radiolabeled ligand (e.g., [³H]-Yohimbine) from the receptor. The concentration of yohimbic acid that displaces 50% of the radioligand is the IC₅₀, which can be used to calculate the inhibitory constant (Ki).

Materials:

-

Cell membranes expressing the human α2-adrenergic receptor subtype of interest.

-

Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine.

-

Yohimbic acid hydrate (test compound).

-

Non-specific binding control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Membrane Preparation.

-

Non-specific Binding: Radioligand + Membrane Preparation + High concentration of non-specific antagonist (e.g., Phentolamine).

-

Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of yohimbic acid.

-

-

Incubation: Add the assay components in the following order: assay buffer, membrane preparation, competitor (yohimbic acid) or unlabeled antagonist, and finally the radioligand. Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the yohimbic acid concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a stability-indicating HPLC method for the analysis of yohimbine, which can be adapted for yohimbic acid.

Objective: To quantify the concentration and assess the purity of yohimbic acid in a sample.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV or fluorescence detector.

-

Column: ODS (Octadecylsilane) C18 column.

-

Mobile Phase: A mixture of methanol (B129727) and water, for example, in a 70:30 ratio.[2] For enhanced sensitivity with fluorescence detection, a mobile phase of 0.5% aqueous triethylamine (B128534) (pH 3.0, adjusted with orthophosphoric acid) and methanol (65:35 v/v) can be used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 278 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm.

-

Injection Volume: 20 µL.

Methodology:

-

Standard Preparation: Prepare a stock solution of yohimbic acid hydrate of a known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 50-1000 ng/mL).

-

Sample Preparation: Dissolve the sample containing yohimbic acid in the mobile phase and filter it through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Run:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions, starting with the lowest concentration, to generate a calibration curve.

-

Inject the prepared sample solutions.

-

-

Data Acquisition and Analysis:

-

Record the chromatograms and integrate the peak area corresponding to yohimbic acid.

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Determine the concentration of yohimbic acid in the samples by interpolating their peak areas from the calibration curve.

-

This technical guide provides essential data and methodologies for researchers working with yohimbic acid hydrate. The provided protocols for receptor binding and HPLC analysis offer robust starting points for experimental work. The signaling pathway diagram illustrates the core mechanism of action, providing a conceptual framework for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aensiweb.com [aensiweb.com]

- 4. Manipulation of norepinephrine metabolism with yohimbine in the treatment of autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Norepinephrine and impulsivity: Effects of acute yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of yohimbine hydrochloride and its tablets with HPLC [journal11.magtechjournal.com]

- 8. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosensingusa.com [biosensingusa.com]

Yohimbic Acid Hydrate: A Demethylated Derivative of Yohimbine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine (B192690), a well-characterized indole (B1671886) alkaloid, is primarily known for its potent α2-adrenergic receptor antagonism. Its demethylated derivative, yohimbic acid, formed through hydrolysis, presents a distinct chemical entity with potentially altered pharmacological properties. This technical guide provides a comprehensive overview of yohimbine and its relationship to yohimbic acid hydrate (B1144303), summarizing available quantitative data, outlining experimental protocols, and visualizing key signaling pathways. While extensive research has been conducted on yohimbine, this guide also highlights the current gaps in the scientific literature regarding the specific pharmacological and pharmacokinetic profile of yohimbic acid, offering a roadmap for future research endeavors.

Introduction

Yohimbine is a naturally occurring indole alkaloid predominantly isolated from the bark of the Pausinystalia yohimbe tree.[1] It has a long history of use in traditional medicine and has been investigated for various therapeutic applications, most notably for erectile dysfunction.[2] The primary mechanism of action of yohimbine is its competitive antagonism of α2-adrenergic receptors, which leads to an increase in norepinephrine (B1679862) release.[3] Beyond its effects on the adrenergic system, yohimbine also exhibits affinity for various serotonin (B10506) and dopamine (B1211576) receptors, contributing to its complex pharmacological profile.[3]

Yohimbic acid is a significant derivative of yohimbine, formed through the hydrolysis of the methyl ester group at the C-16 position.[1] This demethylation results in a carboxylic acid moiety, altering the molecule's physicochemical properties, such as polarity and charge, which may, in turn, influence its receptor binding affinity, signaling cascade activation, and pharmacokinetic profile. This guide aims to provide a detailed comparison of yohimbine and its demethylated derivative, yohimbic acid hydrate.

Physicochemical Properties

A clear understanding of the physicochemical properties of both yohimbine and yohimbic acid is fundamental to comprehending their biological activities. The available data is summarized in the table below.

| Property | Yohimbine | Yohimbic Acid | Yohimbic Acid Hydrate |

| Chemical Formula | C₂₁H₂₆N₂O₃ | C₂₀H₂₄N₂O₃ | C₂₀H₂₄N₂O₃ · H₂O |

| Molecular Weight | 354.44 g/mol [2] | 340.42 g/mol | 358.43 g/mol |

| Melting Point | 234 °C[1] | Not available | Not available |

| pKa | 6.0 - 7.5[1] | Not available | Not available |

| Solubility | Sparingly soluble in water; soluble in alcohol and chloroform[1] | Not available | Not available |

Synthesis and Derivatization

Yohimbic acid is primarily derived from yohimbine through hydrolysis. The process involves the cleavage of the methyl ester bond, which can be achieved under acidic or neutral pH conditions.

Experimental Protocol: Hydrolysis of Yohimbine to Yohimbic Acid

-

Dissolution: Dissolve a known quantity of yohimbine hydrochloride in a buffered solution at a pH of 6 or 7.

-

Incubation: Heat the solution at a controlled temperature (e.g., 50-80°C) for a specified duration to facilitate hydrolysis. The reaction rate will be dependent on the temperature.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the disappearance of yohimbine and the appearance of yohimbic acid.

-

Isolation and Purification: Once the reaction is complete, the yohimbic acid can be isolated and purified from the reaction mixture using standard chromatographic techniques.

-

Hydration: The purified yohimbic acid can then be hydrated to form yohimbic acid hydrate, although specific conditions for this step are not detailed in the available literature.

The following diagram illustrates the general workflow for the preparation and analysis of yohimbic acid from yohimbine.

References

The Role of Yohimbic Acid Hydrate in Osteoarthritis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and pain. Current therapeutic strategies primarily focus on symptom management, highlighting the urgent need for disease-modifying agents. Yohimbic acid, an amphoteric demethylated derivative of the α2-adrenergic receptor antagonist yohimbine (B192690), has emerged as a potential candidate for OA research. While direct research on yohimbic acid hydrate (B1144303) is in its nascent stages, studies on its parent compound, yohimbine, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the role of yohimbic acid and its parent compound in osteoarthritis, focusing on its mechanism of action, effects on chondrocytes, and potential as a therapeutic agent.

Introduction to Yohimbic Acid Hydrate

Yohimbic acid hydrate (C₂₀H₂₄N₂O₃·H₂O, Molar Mass: 358.43 g/mol ) is a metabolite of yohimbine.[1] It is known to exhibit vasodilatory properties and is being explored for its potential in osteoarthritis research.[2] While yohimbine is a well-documented α2-adrenergic receptor antagonist, the specific pharmacological profile of yohimbic acid hydrate is less characterized. However, due to its structural similarity to yohimbine, it is hypothesized to share similar anti-inflammatory and chondroprotective properties.

Mechanism of Action: Insights from Yohimbine Research

The primary mechanism of action of yohimbine in the context of inflammatory conditions like osteoarthritis is believed to be the antagonism of α2-adrenergic receptors and the subsequent suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]

α2-Adrenergic Receptor Antagonism

Yohimbine is a selective antagonist of α2-adrenergic receptors.[4] In joint tissues, these receptors are involved in modulating inflammation and pain. By blocking these receptors, yohimbine can interfere with the signaling cascades that lead to the production of pro-inflammatory cytokines and catabolic enzymes that degrade cartilage.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and is often upregulated in osteoarthritis. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), activate this pathway, leading to the transcription of genes encoding for other inflammatory mediators and matrix-degrading enzymes.[5] Studies have shown that yohimbine can suppress the activation of the NF-κB pathway in chondrocytes, thereby reducing the expression of downstream inflammatory and catabolic genes.[1][3]

Effects on Chondrocytes: An In Vitro Perspective

In vitro studies using chondrocytes are crucial for elucidating the direct effects of compounds on cartilage cells. While specific data for yohimbic acid hydrate is limited, research on yohimbine provides valuable insights into its potential chondroprotective effects.

Inhibition of Pro-inflammatory Mediators

In IL-1β-stimulated chondrocytes, a model that mimics the inflammatory environment of an osteoarthritic joint, yohimbine has been shown to suppress the production of key pro-inflammatory mediators. This includes a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which contribute to inflammation and pain in OA.

Reduction of Cartilage-Degrading Enzymes

The degradation of the extracellular matrix of cartilage is a hallmark of osteoarthritis, primarily mediated by matrix metalloproteinases (MMPs). Yohimbine has demonstrated the ability to reduce the expression of several MMPs, including MMP-3 and MMP-13, in chondrocytes.[6][7] These enzymes are responsible for the breakdown of collagen and proteoglycans, the main components of cartilage.

Table 1: Summary of Quantitative Data from In Vitro Studies with Yohimbine

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| IL-6 Upregulation | TMJ Chondrocytes | IL-1β | 10 ng/mL | Suppressed by Yohimbine | [1] |

| NF-κB Activation | TMJ Chondrocytes | IL-1β | 10 ng/mL | Inhibited by Yohimbine | [1] |

| COX-2 Expression | Arthritic Rat Chondrocytes | N/A | N/A | Significantly decreased with Yohimbine treatment | [8] |

| TNF-α Expression | Arthritic Rat Chondrocytes | N/A | N/A | Significantly decreased with Yohimbine treatment | [8] |

In Vivo Evidence from Animal Models of Osteoarthritis

Animal models of osteoarthritis are essential for evaluating the therapeutic potential of new compounds in a complex biological system.

Amelioration of Cartilage Destruction

In rodent models of temporomandibular joint osteoarthritis (TMJOA), treatment with yohimbine has been shown to ameliorate cartilage destruction.[1] Histological analysis of the joint cartilage in these models revealed that yohimbine treatment helped to preserve the cartilage structure and reduce the severity of OA-like lesions.

Table 2: Summary of Quantitative Data from In Vivo Studies with Yohimbine

| Animal Model | Treatment | Dosage | Outcome Measure | Result | Reference |

| TMJOA Mouse Model | Yohimbine | Not Specified | Cartilage Destruction | Ameliorated | [1] |

| Collagen-Induced Arthritis (CIA) in Wistar Rats | Yohimbine Hydrochloride | 5 and 10 mg/kg | Articular Elastase, LPO, Catalase | Significantly reduced | [6] |

| Collagen-Induced Arthritis (CIA) in Wistar Rats | Yohimbine Hydrochloride | 5 and 10 mg/kg | GSH, SOD | Significantly increased | [6] |

| Collagen-Induced Arthritis (CIA) in Wistar Rats | Yohimbine Hydrochloride | 5 and 10 mg/kg | COX-2, TNF-α, NF-κB Expression | Significantly decreased | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. The following are generalized protocols based on common methodologies used in osteoarthritis research, which can be adapted for studying yohimbic acid hydrate.

In Vitro Chondrocyte Inflammation Assay

-

Chondrocyte Isolation and Culture: Isolate primary chondrocytes from the articular cartilage of a suitable animal model (e.g., rat, bovine). Culture the cells in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.

-

Treatment: Once the chondrocytes reach 80-90% confluency, pre-treat the cells with varying concentrations of yohimbic acid hydrate for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulus: Induce an inflammatory response by adding a pro-inflammatory cytokine, typically IL-1β (e.g., at a concentration of 10 ng/mL), to the culture medium.

-

Incubation: Incubate the cells for a period of 24 to 48 hours to allow for the expression of inflammatory and catabolic genes.

-

Sample Collection: Collect the cell culture supernatant to measure secreted inflammatory mediators (e.g., IL-6, PGE₂) using ELISA. Lyse the cells to extract total RNA for gene expression analysis (qPCR) or protein for Western blot analysis.

-

Analysis: Quantify the expression of target genes (e.g., MMP3, MMP13, COX2, iNOS) and proteins (e.g., phosphorylated NF-κB, IκBα) to assess the effect of yohimbic acid hydrate.

Animal Model of Osteoarthritis

A commonly used model is the surgical induction of osteoarthritis, such as the destabilization of the medial meniscus (DMM) model in mice or rats.

-

Surgical Procedure: Anesthetize the animals and perform DMM surgery on one knee joint to induce OA. The contralateral joint can serve as a control.

-

Treatment Administration: After a recovery period, administer yohimbic acid hydrate to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection, or intra-articular injection) and the dosage regimen will need to be optimized.

-

Monitoring: Monitor the animals for signs of pain and joint dysfunction throughout the study period.

-

Tissue Harvesting: At the end of the study (e.g., 8-12 weeks post-surgery), euthanize the animals and harvest the knee joints.

-

Histological Analysis: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and assess cartilage degradation using a scoring system like the OARSI score.

-

Immunohistochemistry: Perform immunohistochemical staining for key markers of inflammation (e.g., iNOS, COX-2) and cartilage degradation (e.g., MMP-13) to further evaluate the effects of the treatment.

Future Directions and Conclusion

The existing research on yohimbine provides a compelling foundation for investigating yohimbic acid hydrate as a potential therapeutic agent for osteoarthritis. Its anti-inflammatory and chondroprotective effects, likely mediated through the suppression of the NF-κB pathway, warrant further investigation.

Future research should focus on:

-

Directly evaluating the efficacy of yohimbic acid hydrate in both in vitro and in vivo models of osteoarthritis.

-

Conducting dose-response studies to determine the optimal therapeutic concentration and dosage.

-

Performing pharmacokinetic and toxicological studies to assess the safety and bioavailability of yohimbic acid hydrate.

-

Elucidating the specific molecular targets of yohimbic acid hydrate beyond the α2-adrenergic receptor.

References

- 1. Yohimbine Ameliorates Temporomandibular Joint Chondrocyte Inflammation with Suppression of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models of osteoarthritis: classification, update, and measurement of outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chondro-Protective Effects of Shikimic Acid on Osteoarthritis via Restoring Impaired Autophagy and Suppressing the MAPK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential expression patterns of matrix metalloproteinases and their inhibitors during development of osteoarthritis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes of type II collagenase biomarkers on IL-1β-induced rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Yohimbic Acid Hydrate

**Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of yohimbic acid hydrate (B1144303). Yohimbic acid is an indole (B1671886) alkaloid and a significant degradation product of yohimbine (B192690). The described protocol is essential for researchers, scientists, and professionals in drug development and quality control for the accurate determination and quantification of yohimbic acid in various samples. This method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and reproducibility.

Introduction

Yohimbic acid is a key analyte in the study of yohimbine stability and metabolism. A reliable and validated analytical method is crucial for its accurate quantification. This document provides a comprehensive protocol for the analysis of yohimbic acid hydrate using HPLC with UV detection. The methodology is designed to be straightforward and applicable in standard analytical laboratories.

Experimental

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: Gemini C18 column (or equivalent ODS column), 5 µm particle size.

-

Chemicals and Reagents:

-

Yohimbic Acid Hydrate reference standard

-

Methanol (B129727) (HPLC grade)

-

Sodium Acetate (B1210297) (NaOAc) (Analytical grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid (for pH adjustment, if necessary)

-

Triethylamine (B128534) (for mobile phase modification, if necessary)

-

The following table summarizes the optimized chromatographic conditions for the analysis of yohimbic acid.

| Parameter | Condition |

| Stationary Phase | Gemini C18, 5 µm (or equivalent ODS) |

| Mobile Phase | Isocratic: 60% Methanol : 40% Sodium Acetate (NaOAc) solution (%v/v) Alternative 1: Methanol : Water (70:30, v/v) Alternative 2: 0.5% aqueous triethylamine (pH 3.0, adjusted with ortho-phosphoric acid) : Methanol (65:35, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Ambient (or controlled at 25 °C for higher reproducibility) |

| Detection Wavelength | 270 nm (alternative wavelengths: 278 nm, or within the range of 279-282 nm)[2][3][4] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Standard Solution Preparation:

-

Accurately weigh a suitable amount of yohimbic acid hydrate reference standard.

-

Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

-

For drug formulation or stability samples, dissolve an accurately weighed portion of the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Results and Discussion

Under the specified chromatographic conditions, yohimbic acid is expected to be well-resolved from other components in the sample matrix. The retention time for yohimbinic acid has been reported to be approximately 3 minutes, while its parent compound, yohimbine, has a retention time of about 5 minutes under similar conditions.[2] This separation allows for the accurate quantification of yohimbic acid, even in the presence of yohimbine.

A calibration curve should be generated by plotting the peak area of the yohimbic acid standard against its concentration. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method.

| Parameter | Expected Value |

| Retention Time (Yohimbic Acid) | ~ 3 minutes[2] |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | Intraday: < 2% Interday: < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | Dependent on instrumentation, but typically in the ng/mL range. One study on yohimbine hydrochloride reported a detection limit of 0.1 ng.[3] |

| Limit of Quantification (LOQ) | Dependent on instrumentation, but typically in the ng/mL to µg/mL range. |

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of yohimbic acid hydrate. The protocol is straightforward to implement and can be used for routine quality control, stability studies, and other research applications where the determination of yohimbic acid is required.

Detailed Experimental Protocol

Preparation of Mobile Phase (60% Methanol : 40% Sodium Acetate)

-

Prepare Sodium Acetate Solution: To prepare a 1 L solution, weigh out the required amount of sodium acetate and dissolve it in 1 L of HPLC-grade water. The concentration of the sodium acetate buffer can be optimized (e.g., 10-50 mM).

-

Mobile Phase Mixture: In a suitable clean container, mix 600 mL of HPLC-grade methanol with 400 mL of the prepared sodium acetate solution.

-

Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Instrument Setup

-

Turn on the HPLC system components: pump, detector, and column oven (if used).

-

Purge the pump with the mobile phase to ensure a stable baseline.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector wavelength to 270 nm.

-

Allow the system to equilibrate until a stable baseline is achieved.

Calibration Curve Generation

-

Inject 10 µL of each calibration standard solution in triplicate.

-

Record the peak area for each injection.

-

Calculate the average peak area for each concentration level.

-

Plot the average peak area versus the corresponding concentration to construct the calibration curve.

-

Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

Sample Analysis

-

Inject 10 µL of the prepared sample solution in triplicate.

-

Record the peak area of the yohimbic acid peak.

-

Calculate the average peak area for the sample.

-

Determine the concentration of yohimbic acid in the sample using the equation from the calibration curve.

Visualizations

Caption: Workflow for the HPLC analysis of yohimbic acid hydrate.

References

Application Note: Quantitative Analysis of Yohimbic Acid Hydrate Using High-Performance Thin-Layer Chromatography (HPTLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative determination of yohimbic acid hydrate (B1144303) using High-Performance Thin-Layer Chromatography (HPTLC). The method is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for the analysis of yohimbic acid in raw materials and pharmaceutical formulations.

Introduction

Yohimbine (B192690), an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, is the primary active compound in yohimbic acid hydrate.[1][2] It is utilized in pharmaceutical preparations and dietary supplements, primarily for the treatment of erectile dysfunction.[1][3][4] Accurate and reliable quantification of yohimbic acid is crucial for ensuring the quality, efficacy, and safety of these products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantitative analysis of yohimbine.[4][5] This application note details a validated HPTLC densitometric method for the quantification of yohimbic acid hydrate.

Principle

The method involves the separation of yohimbic acid from other components in a sample matrix on a high-performance silica (B1680970) gel plate. The separation is achieved using a specific mobile phase. The quantification is then performed by densitometric scanning of the chromatogram at a specific wavelength, and the amount of yohimbic acid is determined by comparing the peak area of the sample to that of a standard.

Experimental Protocols

Materials and Reagents

-

Standard: Yohimbic acid hydrate (or Yohimbine hydrochloride) reference standard

-

Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254 (20 x 10 cm)[1][4]

-

Solvents: Methanol (B129727) (HPLC grade), Chloroform (HPLC grade), Ammonia solution, Toluene, Ethyl acetate, Diethylamine (All analytical grade)

-

Sample/Formulation: Tablets, capsules, or bark powder containing yohimbic acid.

Instrumentation

-

HPTLC system equipped with:

Preparation of Standard Solution

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of yohimbic acid hydrate reference standard and dissolve it in a 100 mL volumetric flask with methanol.[1]

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 80, 200, 400, 600, 800, 1000 ng/µL) by appropriate dilution with methanol.[1][4]

Preparation of Sample Solution

The sample preparation may vary depending on the matrix.

-

For Tablets/Capsules:

-

Weigh and finely powder not fewer than 20 tablets or the contents of 20 capsules.

-

Accurately weigh a quantity of the powder equivalent to a specific amount of yohimbic acid and transfer it to a volumetric flask.

-

Add methanol, sonicate for 15 minutes to ensure complete extraction, and then dilute to the mark with methanol.[5]

-

Filter the solution through a 0.45 µm filter before application.

-

-

For Bark Powder:

-

Accurately weigh a specific amount of the dried and powdered bark.

-

Extract with methanol (or acidulated methanol for yohimbe bark powder) by sonication.[5]

-

Filter the extract and dilute it to a known volume with methanol.

-

Chromatographic Conditions

-

Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.

-

Mobile Phase Option 1: Chloroform: Methanol: Ammonia (97:3:0.2, v/v/v).[4][5]

-

Mobile Phase Option 2: Toluene: Ethyl acetate: Diethylamine (7:1.5:1.5, v/v/v).[6]

-

Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature.[5]

-

Application: Apply the standard and sample solutions as 6 mm bands on the HPTLC plate using the sample applicator.[1][5]

-

Development: Develop the plate in the saturated chamber up to a distance of 80 mm.

-

Drying: Air dry the plate for 10 minutes.[5]

-

Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance mode at 280 nm or 285 nm.[5][7]

Method Validation Summary

The described HPTLC method has been validated as per ICH guidelines, demonstrating its suitability for the quantitative analysis of yohimbic acid. The validation parameters are summarized in the tables below.

Table 1: Linearity Data

| Parameter | Value | Reference |

| Linearity Range | 80 - 1000 ng/spot | [4] |

| Regression Equation | y = 22292x + 7008.5 | [4] |

| Correlation Coefficient (r²) | 0.9965 | [4] |

| Linearity Range | 200 - 1000 ng/spot | [1] |

| Regression Equation | Y = 4.057X + 1659.395 | [1] |

| Correlation Coefficient (r²) | 0.99312 | [1] |

| Linearity Range | 400 - 1200 ng/band | [7] |

| Linearity Range | 1 - 7 µ g/spot | [6] |

Table 2: Precision Data

| Parameter | % RSD | Reference |

| Repeatability | 0.68 - 1.64 | [1] |

| Intermediate Precision | 0.52 - 1.90 | [1] |

| Instrument Precision | < 2% | [6] |

Table 3: Accuracy (Recovery) Data

| Parameter | Recovery (%) | Reference |

| Standard Addition Method | 98.5 - 99.98% | [6] |

| % RSD of Recovery | 0.81 - 1.50 | [1] |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value | Reference |

| LOD | 5 ng/spot | [4] |

| LOQ | 40 ng/spot | [4] |

| LOD | 23.58 ng | [1] |

| LOQ | 71.44 ng | [1] |

| LOD | 0.08 µg/mL | [6] |

| LOQ | 0.24 µg/mL | [6] |

Visualizations

Caption: Experimental workflow for HPTLC analysis.

Conclusion

The HPTLC method described in this application note is simple, precise, accurate, and sensitive for the quantitative determination of yohimbic acid hydrate in various samples.[4] The method has been successfully validated and can be effectively used for routine quality control analysis in the pharmaceutical industry and for the assessment of dietary supplements.[4]

References

- 1. pjps.pk [pjps.pk]

- 2. Estimation of yohimbine base in complex mixtures by quantitative HPTLC application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcog.com [phcog.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Application Note: A Validated, Stability-Indicating HPLC Method for the Quantification of Yohimbic Acid Hydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yohimbic acid is an amphoteric demethylated derivative and a primary degradation product of yohimbine (B192690), an indole (B1671886) alkaloid commonly used in pharmaceutical preparations and dietary supplements.[1][2][3] The stability of yohimbine is a critical quality attribute, and its degradation to yohimbic acid can impact product efficacy and safety.[1][3] Therefore, a validated, stability-indicating analytical method is crucial for accurately quantifying yohimbic acid hydrate (B1144303), particularly in the presence of yohimbine and other potential degradants. This document provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method designed for this purpose, developed in accordance with International Conference on Harmonization (ICH) guidelines.[4]

Recommended Analytical Technique: HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or fluorescence detection is recommended for its sensitivity, specificity, and ability to separate yohimbic acid from its parent compound, yohimbine. Several studies have successfully developed HPLC methods for yohimbine that are stability-indicating, meaning they can resolve the drug from its degradation products, including yohimbic acid.[4][5][6]

Experimental Protocol: RP-HPLC Method